molecular formula C15H20O3 B1316266 Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate CAS No. 26803-60-1

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate

Cat. No. B1316266
CAS RN: 26803-60-1
M. Wt: 248.32 g/mol
InChI Key: HERROGKUJROXFI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate is a chemical compound. It is related to 4-Isopropylphenol, an organic compound with the formula (CH3)2CHC6H4OH . The molecule consists of an isopropyl group affixed to the para position of phenol . The compound is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound has been used in the synthesis of diethyl ((4-isopropylphenyl) (substitutedphenylamino)methyl)phosphonates, which have shown promising antioxidant and antimicrobial activities .

Methods of Application

The synthesis involves a one-pot, three-component reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite. This reaction is carried out under room temperature and solvent-free conditions using nano Cu 2 O as a stable, noncorrosive, low-cost, recyclable, eco-friendly heterogeneous catalyst .

Results or Outcomes

The newly synthesized compounds were evaluated in vitro for antioxidant and antimicrobial activity, and they performed well when compared to the standard .

Synthesis of Phthalazine Derivatives

Scientific Field

This application is related to the field of Organic Chemistry .

Summary of the Application

The compound has been used in the synthesis of phthalazine derivatives, which are known for their significant biological activities and pharmacological properties .

Methods of Application

The synthesis involves the reaction of 4-(4-isopropylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous K 2 CO 3 in dry acetone to afford the corresponding N-alkyl derivatives .

Results or Outcomes

The newly synthesized phthalazines were screened against different microbial strains, namely, Gram-negative and Gram-positive bacteria. They were found to have antimicrobial properties .

Natural Sources and Biological Activities of Phthalic Acid Esters

Scientific Field

This application falls under the field of Environmental Science .

Methods of Application

PAEs have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species . They are also isolated and purified from various algae, bacteria, and fungi .

Results or Outcomes

PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .

Synthesis of 1,3,4-Oxadiazole and Pyrazole Derivatives

Scientific Field

This application is related to the field of Medicinal Chemistry .

Summary of the Application

Phthalazine, also known as benzo-orthodiazine, 2,3-diazon-aphthalene, and benzo[d]pyridazine, is a compound in which pyridazine is fused with a benzene ring . Phthalazines are popular pharmacophores as they are the core chemical motifs in many commercially available drugs .

Methods of Application

The synthesis involves the reaction of 4-(4-isopro-pylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous K 2 CO 3 in dry acetone to afford the corresponding N-alkyl derivatives .

Results or Outcomes

Phthalazines reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant .

properties

IUPAC Name

ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERROGKUJROXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565182
Record name Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate

CAS RN

26803-60-1
Record name Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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